Acetarsone Acetarsone Acetarsol is a pentavalent arsenical compound with antiprotozoal and antihelmintic properties. Although its mechanism of action is not fully known, acetarsone may bind to protein-containing sulfhydryl groups located in the parasite, thereby forming lethal As-S bonds. This may prevent their functioning and eventually kill the parasite.
Acetarsol is a member of acetamides and an anilide.
Acetarsol, with the molecular formula N-acetyl-4-hydroxy-m-arsanilic acid, is a pentavalent arsenical compound with antiprotozoal and antihelmintic properties. It was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute. It was developed by Neolab Inc, and approved by Health Canada as an antifungal on December 31, 1964. It has been canceled and withdrawn from the market since August 12, 1997.
Brand Name: Vulcanchem
CAS No.: 97-44-9
VCID: VC0516961
InChI: InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15)
SMILES: CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O
Molecular Formula: C8H10AsNO5
Molecular Weight: 275.09 g/mol

Acetarsone

CAS No.: 97-44-9

Inhibitors

VCID: VC0516961

Molecular Formula: C8H10AsNO5

Molecular Weight: 275.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Acetarsone - 97-44-9

CAS No. 97-44-9
Product Name Acetarsone
Molecular Formula C8H10AsNO5
Molecular Weight 275.09 g/mol
IUPAC Name (3-acetamido-4-hydroxyphenyl)arsonic acid
Standard InChI InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15)
Standard InChIKey ODFJOVXVLFUVNQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O
Appearance Solid powder
Melting Point 225-227 ºC
Description Acetarsol is a pentavalent arsenical compound with antiprotozoal and antihelmintic properties. Although its mechanism of action is not fully known, acetarsone may bind to protein-containing sulfhydryl groups located in the parasite, thereby forming lethal As-S bonds. This may prevent their functioning and eventually kill the parasite.
Acetarsol is a member of acetamides and an anilide.
Acetarsol, with the molecular formula N-acetyl-4-hydroxy-m-arsanilic acid, is a pentavalent arsenical compound with antiprotozoal and antihelmintic properties. It was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute. It was developed by Neolab Inc, and approved by Health Canada as an antifungal on December 31, 1964. It has been canceled and withdrawn from the market since August 12, 1997.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 55588-51-7 (unspecified hydrochloride salt)
5892-48-8 (mono-hydrochloride salt)
64046-96-4 (calcium salt)
64046-96-4 (unspecified calcium salt)
Shelf Life >2 years if stored properly
Solubility Slightly soluble
>41.3 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms acetarsol
acetarsol, calcium salt
acetarsol, monosodium salt
acetarsol, sodium salt
osarsol
Reference 1: Bayse GS, Hammonds-Odie LP, Jackson KM, Tucker DK, Kirlin WG. Permeation of roxarsone and its metabolites increases caco-2 cell proliferation. Adv Biol Chem. 2013 Aug;3(4):389-396. PubMed PMID: 25632371; PubMed Central PMCID: PMC4306191.
2: Olavarría-Fullerton J, Wells S, Ortiz-Rivera W, Sepaniak MJ, De Jesús MA. Surface-enhanced Raman scattering (SERS) characterization of trace organoarsenic antimicrobials using silver/polydimethylsiloxane nanocomposites. Appl Spectrosc. 2011 Apr;65(4):423-8. doi: 10.1366/10-06116. PubMed PMID: 21396190.
3: Sasseville D, Carey WD, Singer MI. Generalized contact dermatitis from acetarsone. Contact Dermatitis. 1995 Dec;33(6):431-2. PubMed PMID: 8706406.
4: Hiskey CF, Cantwell FF. Ultraviolet spectrum correlations with the conjugate acid-base species of acetarsone and arsthinol. J Pharm Sci. 1968 Dec;57(12):2105-11. PubMed PMID: 5708352.
5: WHITE A. Acute systemic reaction to acetarsol. Br Med J. 1956 Dec 29;2(5008):1528-9. PubMed PMID: 13374373; PubMed Central PMCID: PMC2036064.
6: SHVARTSVASSER IP, VAINGRIB LG. [Acute hemorrhagic encephalitis following intake of osarsol]. Sov Med. 1956 May;20(5):76-7. Russian. PubMed PMID: 13351919.
7: OEHNINGER C, RODRIGUEZ BARRIOS R, GOMEZ HAEDO CA. Optic neuritis caused by arsenicals; treatment with B.A.L. Br J Ophthalmol. 1955 Jul;39(7):422-8. PubMed PMID: 13240036; PubMed Central PMCID: PMC1324567.
8: BASCH. [Treatment of recurrent trichomonal vulvovaginitis by local applications of sodium stovarsol]. C R Soc Fr Gyncol. 1955 May-Sep;25(5):220-1. French. PubMed PMID: 13261526.
9: LEBON J, MESSERSCHMITT J. [Drug-induced aplastic myelosis; terminal acute myeloblstosis; pathogenic reflections]. Sang. 1955;26(8):799-804. French. PubMed PMID: 13337079.
10: BIERICH JR. [Spirocid encephalitis]. Arch Kinderheilkd. 1955;151(1):5-19. German. PubMed PMID: 13259600.
11: PECK BJ. Exfoliative dermatitis after acetarsol vaginal pessaries. Br Med J. 1954 Oct 9;2(4892):850-1. PubMed PMID: 13199327; PubMed Central PMCID: PMC2079486.
12: ANDRE L, MARTY J, RISPE R, MORICHAU-BEAUCHANT J. [Lymphoid leukemia in a syphilitic treated with sodium stovarsol and with bismuth]. Bull Mem Soc Med Hop Paris. 1954 May 14-21;70(15-16):540-3. French. PubMed PMID: 13190396.
13: JEDLICKA J. [Sarcoidosis pulmonum; a contribution to the chemotherapy of Besnier-Boeck-Schaumann disease. II. Report]. Sb Lek. 1954 Apr;56(4):73-8. Czech. PubMed PMID: 13237896.
14: KOSTIC P, GRUBAC M. [Not Available]. Med Glas. 1954 Mar-Apr;8(3-4):120-5. Undetermined Language. PubMed PMID: 13193381.
15: WATTLEY GH. The treatment of stovarsol-resistant balantidiasis with aureomycin; a case report. Caribb Med J. 1953;15(3-4):92-4. PubMed PMID: 13141256.
16: McCAREY AG. Balantidiasis in South Persia. Br Med J. 1952 Mar 22;1(4759):629-31. PubMed PMID: 14905008; PubMed Central PMCID: PMC2023172.
17: SONNECK HJ. [Erythematosus discoides chronicus with exacerbation by spirocid]. Dtsch Gesundheitsw. 1952 Feb 21;7(8):239-44. Undetermined Language. PubMed PMID: 14936556.
18: POPOVIC S. [Treatment of a case of poisoning with stovarsol with BAL]. Med Arh. 1952 Jan-Feb;6(1):55-62. Undetermined Language. PubMed PMID: 14947473.
19: OULES J, ALLAIX D. [Experimental stovarsol therapy of manic crises]. Ann Med Psychol (Paris). 1952 Jan;110(1 1):86-8. Undetermined Language. PubMed PMID: 14944008.
20: ORCHARD WE. Dermatitis after use of pentavalent arsenicals per vaginam. Br Med J. 1951 Dec 15;2(4745):1444. PubMed PMID: 14879130; PubMed Central PMCID: PMC2070664.
PubChem Compound 1985
Last Modified Nov 12 2021
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